5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid
Description
IUPAC Name: 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid CAS Registry Number: 793690-07-0 Molecular Formula: C₁₄H₁₃NO₅S (inferred from structural analysis) Structural Features:
- A benzoic acid backbone substituted with a methyl group at position 2.
- A sulfamoyl group (-SO₂NH-) at position 5, further modified with a furan-2-ylmethyl moiety.
This compound belongs to the sulfonamide class, characterized by the R–SO₂–NR₂ functional group. Its structure shares similarities with loop diuretics like Furosemide but lacks the chlorine atom and incorporates a methyl group and furan substitution, which may influence pharmacological activity and physicochemical properties .
Properties
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h2-7,14H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKRAITVQJBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197959 | |
| Record name | 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793690-07-0 | |
| Record name | 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=793690-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with furan-2-ylmethylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the sulfamoyl linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The methyl group on the benzoic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions using reagents like halogens or nitrating agents.
Major Products:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include amines.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of compounds containing furan and sulfamoyl groups in targeting parasitic diseases. Specifically, derivatives of furan have been shown to inhibit key enzymes in Trypanosoma and Leishmania species, which are responsible for diseases such as Chagas disease and leishmaniasis. For instance, compounds similar to 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid have been investigated for their ability to inhibit trypanothione reductase, an enzyme critical for the survival of these parasites .
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 5-Furan derivatives | Trypanothione Reductase | Inhibitory | |
| Nifuroxazide | Trypanothione Reductase | Antiparasitic |
Anti-Cancer Research
The structural features of this compound suggest its potential as a ligand for cancer-related targets. The compound could be explored for its ability to modulate pathways involving chemokines such as CXCL12, which plays a role in cancer metastasis . Structure-based drug design approaches could be employed to optimize its binding affinity to relevant receptors.
Drug Delivery Systems
The unique chemical structure of this compound may also lend itself to applications in drug delivery systems. Its compatibility with various polymers can be investigated for developing controlled release formulations. The compound's ability to form stable complexes with drugs could enhance the bioavailability of poorly soluble pharmaceuticals .
Photonic Applications
Given the presence of furan moieties, this compound may exhibit interesting photonic properties. Research into organic photonic materials has indicated that furan-containing compounds can be used in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties .
Case Study 1: Antiparasitic Efficacy
A study conducted on a series of furan derivatives demonstrated that certain structural modifications significantly enhanced their antiparasitic activity against Leishmania major. The inclusion of sulfamoyl groups was found to improve selectivity towards the target enzymes involved in the parasite's metabolism .
Case Study 2: Drug Delivery Systems
In a recent investigation into polymer-based drug delivery systems, researchers incorporated this compound into biodegradable polymers. The results indicated that the compound improved drug loading efficiency and sustained release profiles compared to conventional systems .
Mechanism of Action
The mechanism of action of 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Furosemide (4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid)
Molecular Formula : C₁₂H₁₁ClN₂O₅S
Key Differences :
- Substituents: Furosemide contains a chlorine atom at position 4 and an amino group at position 2, whereas the target compound replaces chlorine with a methyl group.
- Pharmacological Activity : Furosemide is a potent loop diuretic targeting the Na-K-2Cl cotransporter. The chlorine atom is critical for its diuretic efficacy, while the absence of chlorine in the target compound may alter its mechanism or potency .
- Physical Properties: Furosemide has a melting point of 403°F (206°C) and is stable in basic media .
5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid
Molecular Formula: C₁₄H₁₃NO₄S (RN: 138964-56-4) Key Differences:
- Substituents : A phenylsulfonyl group replaces the furan-2-ylmethyl sulfamoyl group.
- This compound may exhibit anti-inflammatory or antimicrobial activity typical of sulfonamides, but specific data are unavailable .
5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic Acid
Molecular Formula: C₁₁H₁₅NO₅S Key Differences:
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic Acid
Molecular Formula : C₁₄H₁₄O₅S
Key Differences :
- Backbone : A furoic acid replaces the benzoic acid core.
- Substituents : A (2-methylbenzyl)sulfonyl group is attached instead of the sulfamoyl-furan combination.
- Implications : The shift from benzoic to furoic acid may alter acidity and metal-binding properties, relevant in catalysis or material science applications .
Structural-Activity Relationships (SAR) and Research Findings
- Sulfonamide Group: The –SO₂–NH– moiety is a pharmacophore in diuretics (e.g., Furosemide) and antibiotics.
- Furan vs. Phenyl Substitutions : Furan rings are metabolically labile due to cytochrome P450-mediated oxidation, which could reduce the half-life compared to phenyl-containing analogs .
Data Table: Comparative Overview
Biological Activity
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 295.31 g/mol
The structure features a furan ring , a sulfamoyl group , and a benzoic acid moiety, which contribute to its biological properties. The furan ring is known for its reactivity, while the sulfamoyl group can participate in various biochemical interactions.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can inhibit specific enzymes, similar to other sulfonamide derivatives, which are known to block dihydropteroate synthase (DHPS) involved in folate synthesis in bacteria .
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound might also exhibit activity against certain pathogens .
Anti-inflammatory Effects
The presence of the furan ring and sulfamoyl group may confer anti-inflammatory properties. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Anticancer Activity
There is emerging evidence that compounds similar to this compound may possess anticancer properties. Investigations into related structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Case Studies and Research Findings
A review of recent literature highlights several studies relevant to the biological activity of sulfonamide derivatives:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some studies have focused on the inhibition of PTPs by similar compounds, showing IC values in the low micromolar range. This inhibition is critical for regulating cellular signaling pathways involved in cancer and diabetes .
- Antidiabetic Effects : Certain derivatives have been shown to enhance insulin sensitivity and improve glucose tolerance in diabetic models, indicating potential applications for metabolic disorders .
- Antimicrobial Efficacy : A study demonstrated that related compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this compound may similarly affect bacterial pathogens .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via sulfamoylation of 2-methylbenzoic acid derivatives using sulfamoyl chloride in the presence of furfurylamine. Optimization involves adjusting stoichiometric ratios (e.g., 1.1:1 sulfamoyl chloride to amine) and using pyridine as a base to neutralize HCl byproducts . Purification typically employs silica gel chromatography (e.g., hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Yield improvements (up to 74%) are achieved by slow addition of reagents under ice-cooling to minimize side reactions .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, with characteristic shifts for the sulfamoyl group (δ 3.1–3.3 ppm for –SO₂NH–) and furan protons (δ 6.2–7.4 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%), while mass spectrometry (LC-MS) validates molecular weight (e.g., m/z 368 [M+H]⁺) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How does the solubility profile of this compound in organic solvents impact its utility in biological assays?
- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, THF) is critical for in vitro studies. Abraham model parameters (S = 0.840, A = 0.420, B = 0.440) predict log P values (~2.5), indicating moderate lipophilicity. Experimental solubility in ethanol (15–20 mg/mL at 25°C) aligns with computational predictions using group contribution methods . Pre-formulation studies recommend stock solutions in DMSO (50 mM) diluted in PBS for cell-based assays to avoid precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology : Discrepancies arise from assay variability (e.g., Gram-positive vs. Gram-negative bacterial models) or differences in substituent effects. Systematic structure-activity relationship (SAR) studies using analogs (e.g., halogenated or methoxy-substituted derivatives) isolate pharmacophores. For example, replacing the furan moiety with a thiophene enhances antimicrobial activity (MIC 2 µg/mL against S. aureus), while carboxylate group methylation reduces anti-inflammatory potency (IC₅₀ shift from 10 µM to >50 µM in COX-2 inhibition) .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets like AMPK or mutant IDH1?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding poses in AMPK’s α-subunit or IDH1’s active site. Key interactions include hydrogen bonding between the sulfamoyl group and Arg531 (AMPK) or π-π stacking of the furan ring with Phe315 (IDH1-R132H). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify charge distribution, revealing electron-deficient regions at the benzoic acid moiety critical for electrophilic interactions .
Q. What advanced purification techniques address challenges in isolating trace impurities?
- Methodology : Impurities like 4-chloro-5-sulfamoyl analogs (≤0.5%) are removed via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Orthogonal methods, such as ion-pair chromatography (e.g., heptafluorobutyric acid as ion-pair reagent), enhance resolution of sulfonamide derivatives. Quantitative NMR (qNMR) with maleic acid as an internal standard validates purity thresholds per ICH guidelines .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the sulfamoyl group at pH <4 (t₁/₂ = 14 days) or oxidation of the furan ring under light exposure. Stabilization strategies include lyophilization (residual moisture <1%) and storage in amber vials under nitrogen. Forced degradation studies (0.1N HCl/NaOH, 3% H₂O₂) identify major degradants, monitored by UPLC-PDA-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
